Mitoquinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

747398-82-9 |

|---|---|

Molecular Formula |

C37H46O4P+ |

Molecular Weight |

585.7 g/mol |

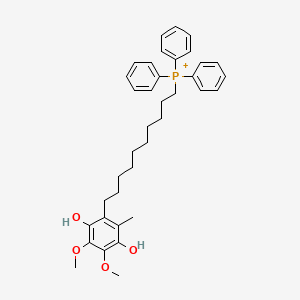

IUPAC Name |

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium |

InChI |

InChI=1S/C37H45O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39)/p+1 |

InChI Key |

SIRZPOBKMRMKDI-UHFFFAOYSA-O |

SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

mitoquinol |

Origin of Product |

United States |

Foundational & Exploratory

Mitoquinol Mesylate: A Technical Guide to a Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoquinol (B50710) mesylate is the reduced, active antioxidant form of the more widely known Mitoquinone mesylate (MitoQ). It is a synthetically developed compound designed to specifically target and accumulate within mitochondria, the primary site of cellular energy production and a major source of endogenous reactive oxygen species (ROS). By delivering an antioxidant moiety directly to this critical organelle, this compound mesylate aims to offer enhanced protection against oxidative stress, a key pathological factor in a host of degenerative diseases and age-related decline.

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of this compound mesylate, intended for professionals in research and drug development.

Chemical Structure and Identification

This compound mesylate is an ionic salt composed of a this compound cation and a mesylate anion. The cation consists of a hydroquinone (B1673460) (the reduced form of ubiquinone) moiety linked by a ten-carbon alkyl chain to a triphenylphosphonium (TPP) group. This lipophilic TPP cation is the key to its mitochondrial targeting, as it utilizes the large mitochondrial membrane potential to drive its accumulation into the mitochondrial matrix.[1]

The active antioxidant component is the ubiquinol (B23937) head, which can neutralize ROS through redox cycling.[2] Once oxidized to mitoquinone, it can be regenerated back to the active this compound form by Complex II of the mitochondrial electron transport chain, allowing for sustained antioxidant activity.[3]

Below is a diagram of the chemical structure of this compound mesylate.

Caption: Chemical structure of the this compound cation and Mesylate anion.

Data Presentation: Chemical and Physical Properties

The following tables summarize key identifiers and physicochemical properties of this compound mesylate.

Table 1: Chemical Identifiers for this compound Mesylate

| Identifier | Value |

| IUPAC Name | [10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl]triphenyl-phosphonium, monomethanesulfonate[4] |

| CAS Number | 845959-55-9[4] |

| Molecular Formula | C37H46O4P • CH3O3S[4] |

| SMILES | CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] |

| InChIKey | WPMXVYGZUOSRAN-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Data for this compound Mesylate

| Property | Value |

| Formula Weight | 680.8 g/mol [4] |

| Appearance | Crystalline solid |

| UV/Vis | λmax: 268, 275, 290 nm[4] |

| Storage | -20°C (stable for ≥ 4 years)[3] |

| Solubility | |

| DMF | ~30 mg/mL[4] |

| DMSO | ~30 mg/mL[4] |

| Ethanol | ~30 mg/mL[4] |

| PBS (pH 7.2) | ~0.3 mg/mL[4] |

Mechanism of Action

Mitochondrial Targeting and Redox Cycling

The primary mechanism of action for this compound mesylate is its targeted accumulation in mitochondria followed by its action as a recyclable antioxidant. The lipophilic TPP cation facilitates the molecule's passage across the cell membrane and its subsequent concentration within the mitochondrial matrix, driven by the organelle's negative membrane potential. Once localized to the inner mitochondrial membrane, the ubiquinol head of this compound donates electrons to neutralize reactive oxygen species. In this process, it is oxidized to Mitoquinone. This oxidized form can then be reduced back to the active this compound by Complex II of the electron transport chain, enabling it to participate in further cycles of ROS scavenging.

Caption: Redox cycling of this compound within the mitochondrion.

Modulation of the Nrf2 Signaling Pathway

Beyond its direct ROS scavenging activity, this compound's oxidized form, Mitoquinone, has been shown to modulate key cellular signaling pathways, most notably the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of endogenous antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of protective genes. Mitoquinone has been demonstrated to promote the nuclear translocation of Nrf2, thereby enhancing the cell's intrinsic antioxidant defenses.[5]

Caption: Activation of the Nrf2 pathway by Mitoquinone.

Experimental Protocols

Synthesis of this compound Mesylate

The synthesis of this compound mesylate is a multi-step process. A generalized workflow is described below, adapted from published methods.[6]

Workflow for Synthesis:

References

- 1. Mitoquinone alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

Mitoquinol as a targeted antioxidant for reactive oxygen species

An In-depth Technical Guide to Mitoquinol (MitoQ) as a Targeted Antioxidant for Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological driver in a wide array of human diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic diseases.[1][2][3] The development of therapeutic agents that can specifically target and neutralize mitochondrial ROS is a significant focus of modern drug development. This compound (MitoQ), a rationally designed small molecule, represents a leading advancement in this field.[4] It is a synthetic derivative of Coenzyme Q10 (CoQ10) engineered for targeted accumulation within the mitochondria, the primary site of cellular ROS production.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, modulation of signaling pathways, quantitative efficacy data, and key experimental protocols for its evaluation.

Core Concepts: Chemical Structure and Mechanism of Action

This compound's efficacy is rooted in its unique chemical architecture, which facilitates its targeted delivery and potent antioxidant activity within the mitochondria.[5]

Chemical and Physical Properties

This compound (this compound Mesylate, also known as Mitoquinone) is a synthetically modified analog of Coenzyme Q10.[5] Its structure consists of a redox-active ubiquinone head, a 10-carbon alkyl chain, and a lipophilic triphenylphosphonium (TPP) cation.[5][6] This TPP cation is the key to its mitochondrial targeting.[4][5] The compound is typically supplied as a brown, waxy solid with solubility in DMSO, ethanol, and limited solubility in aqueous solutions.[5]

| Property | Value | Reference(s) |

| IUPAC Name | [10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl]triphenyl-phosphonium, monomethanesulfonate | [7] |

| Synonyms | MitoQ, this compound Mesylate, MitoQ10 mesylate | [5][8] |

| CAS Number | 845959-55-9 (for this compound Mesylate) | [7] |

| Molecular Formula | C37H46O4P • CH3O3S | [7] |

| Molar Mass | 680.8 g·mol−1 | [7] |

| Solubility | DMSO: ~30-70 mg/mL, Ethanol: ~30 mg/mL, Water: ~10 mg/mL, PBS (pH 7.2): ~0.3 mg/mL | [5][7] |

| Stability | Solid: Stable for ≥2 years at -20°C. Solutions (DMSO/Ethanol): Stable for up to 3 months at -20°C. | [5] |

Mechanism of Action: Mitochondrial Targeting and Redox Cycling

This compound's mechanism of action is a two-step process involving targeted accumulation and subsequent ROS neutralization through redox cycling.

-

Mitochondrial Accumulation : The inner mitochondrial membrane maintains a large negative membrane potential (-150 to -180 mV). The positively charged TPP cation of the MitoQ molecule leverages this potential, driving its electrophoretic accumulation into the mitochondrial matrix.[4][9] This results in concentrations within the mitochondria that can be up to 1,000-fold higher than in the cytoplasm, positioning the antioxidant precisely where ROS are generated.[4][10]

-

Redox Cycling : Once inside, the ubiquinone head of MitoQ acts as a potent antioxidant. The reduced form, ubiquinol (B23937) (MitoQH2), neutralizes ROS, particularly superoxide (B77818), by donating an electron and becoming the oxidized ubiquinone form (MitoQ).[6][11] This oxidized form is then efficiently recycled back to the active ubiquinol form by Complex II of the electron transport chain.[9][12] This continuous recycling allows a single molecule of MitoQ to neutralize many ROS molecules, making it a highly efficient and potent antioxidant.[11]

Modulation of Cellular Signaling Pathways

Beyond direct ROS scavenging, MitoQ influences key signaling pathways involved in the cellular response to oxidative stress, most notably the Nrf2-ARE pathway.

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. Studies have shown that MitoQ treatment can promote the nuclear translocation of Nrf2.[13] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[13] Key downstream targets include Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (Nqo1), which further bolster the cell's antioxidant defenses.[10][13]

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 2: In Vitro Efficacy of this compound

| Cell Line | Parameter | Effect of MitoQ | IC50 | Reference(s) |

| Human Breast Cancer (MDA-MB-231) | Proliferation | Inhibition | 0.38 µM | [6] |

| Human Glioma (U87MG) | Proliferation | Inhibition | N/A (Potent inhibition observed) | [6] |

| Human Breast & Glioma Cells | Mitochondrial Complex I-dependent O2 Consumption | Inhibition | 0.52 µM | [6] |

| Human Pancreatic Cancer (PANC1, MIA PaCa-2) | Clonogenicity | Inhibition | ~250 nM (almost complete repression) | [14] |

| Murine Pancreatic Acinar Cells | H2O2-induced Intracellular ROS | Significant Reduction | N/A | [15] |

| Human Granulosa Cells (HGL5) | Mitochondrial Mass (ROS-induced loss) | Maintained ~60% of mass vs ~20% in ROS group | N/A | [16] |

| Human Granulosa Cells (HGL5) | Mitochondrial Membrane Potential (Δψm) | Significant restoration after ROS-induced loss | N/A | [16] |

Table 3: In Vivo and Clinical Trial Efficacy of this compound

| Study Population | Dosage | Duration | Key Finding | Quantitative Result | Reference(s) |

| Healthy Older Adults (60-79 yrs) | 20 mg/day | 6 weeks | Improved Arterial Dilation | 42% improvement | [17][18] |

| Healthy Middle-Aged Men (40-60 yrs) | 20 mg/day | 6 weeks | Reduced Mitochondrial H2O2 | 24% more effective than CoQ10 | [17] |

| Healthy Middle-Aged Men (40-60 yrs) | 20 mg/day | 6 weeks | Increased Catalase Levels | 36% increase | [17] |

| Young Healthy Men (20-30 yrs) | 20 mg/day | 3 weeks | Reduced Exercise-Induced DNA Damage | Significant reduction in nuclear and mitochondrial DNA damage | [17] |

| Untrained Middle-Aged Men (35-55 yrs) | 20 mg/day | 10 days | Improved Exercise Performance | Significant increase in peak power generation | [17] |

| Middle-Aged Trained Male Cyclists | N/A | 4 weeks | Improved Cycling Time Trial | 10.8 seconds faster completion time | [17] |

| Rats with DEN-induced Hepatoma | 10 mg/kg/day | 16 weeks | Decreased Tumor Incidence | 40-60% decrease | [9] |

| Rats with Heart Failure | 100 µM in drinking water | 14 weeks | Restored Mitochondrial Respiration & Reduced H2O2 | Significant restoration | [19] |

Experimental Protocols

Accurate assessment of this compound's antioxidant efficacy relies on robust and well-defined experimental protocols. The following sections detail methodologies for commonly used assays.

Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX™ Red

Principle: MitoSOX™ Red is a cell-permeant fluorogenic dye that selectively targets mitochondria in live cells.[20] In the presence of superoxide (O2•−), it is oxidized and exhibits red fluorescence, which can be quantified to measure mitochondrial ROS levels.[20]

Materials:

-

MitoSOX™ Red reagent (e.g., Thermo Fisher Scientific, M36008)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, pre-warmed to 37°C

-

Cell culture medium

-

This compound and other test compounds

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Cell Culture: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere and grow overnight.

-

Compound Treatment: Pre-treat cells with the desired concentrations of this compound or control compounds for the specified duration. If inducing oxidative stress, add the inducing agent as required by the experimental design.

-

Staining Preparation: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or cell culture medium. Protect the solution from light.[20][21]

-

Cell Staining: Remove the culture medium from the cells and wash once with warm buffer. Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[20][22]

-

Washing: Gently wash the cells three times with warm buffer to remove excess, non-localized probe.[20][22]

-

Imaging and Analysis: Immediately measure the red fluorescence using a suitable instrument (e.g., fluorescence microscope, flow cytometer in the PE channel).[22] Quantify the fluorescence intensity relative to control groups to determine the effect of this compound on mitochondrial superoxide production.

Protocol 2: Measurement of General Intracellular ROS with DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe used to measure general intracellular ROS.[21] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[12]

Materials:

-

DCFH-DA

-

DMSO

-

Serum-free medium or PBS, pre-warmed to 37°C

-

Fluorescence microscope or plate reader

Procedure:

-

Stock Solution: Prepare a 10-20 mM stock solution of DCFH-DA in high-quality DMSO.

-

Cell Culture & Treatment: Seed and treat cells with this compound and/or oxidative stress inducers as described in Protocol 5.1.

-

Staining: Prepare a working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium or PBS.[20][21]

-

Incubation: Remove the culture medium, wash cells once with buffer, and add the DCFH-DA working solution. Incubate for 30-60 minutes at 37°C.[20]

-

Washing: Wash the cells twice with buffer to remove the extracellular probe.[21]

-

Measurement: Measure fluorescence intensity using an instrument with excitation/emission wavelengths of approximately 485/535 nm.[21]

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: A high mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. The lipophilic cationic dye JC-1 exhibits potential-dependent accumulation in mitochondria.[21] In healthy mitochondria with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In unhealthy mitochondria with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of ΔΨm.[23]

Materials:

-

JC-1 dye

-

Cell culture medium

-

PBS

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Cell Culture & Treatment: Plate and treat cells with this compound and/or an agent that induces mitochondrial depolarization as per the experimental design.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.[21]

-

Washing: Wash the cells twice with PBS to remove excess dye.[21]

-

Measurement: Measure the fluorescence of both the green monomers (Ex: ~485 nm, Em: ~530 nm) and the red J-aggregates (Ex: ~550 nm, Em: ~600 nm).[23]

-

Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion and Future Directions

This compound has been firmly established as a powerful research tool and a promising therapeutic candidate for a multitude of pathologies linked to mitochondrial oxidative stress.[1][15] Its rational design, which ensures targeted delivery to the primary site of ROS production, makes it significantly more effective than non-targeted antioxidants.[9][10] The extensive body of preclinical and clinical data highlights its ability to not only scavenge ROS directly but also to positively modulate cellular antioxidant defense pathways.[13] As research continues, further large-scale clinical investigations will be crucial to fully elucidate the therapeutic potential of this compound in managing chronic human diseases, solidifying the relevance of a mitochondria-targeted antioxidant strategy in modern medicine.[10][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]

- 4. trial.medpath.com [trial.medpath.com]

- 5. benchchem.com [benchchem.com]

- 6. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. mitoq.com [mitoq.com]

- 9. This compound mesylate (MITOQ) attenuates diethyl nitrosamine-induced hepatocellular carcinoma through modulation of mitochondrial antioxidant defense systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mitoq.com [mitoq.com]

- 12. Mitochondria-Targeted Antioxidant Mitoquinone Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effects of the Mitochondria-Targeted Antioxidant Mitoquinone in Murine Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitoquinone shifts energy metabolism to reduce ROS-induced oxeiptosis in female granulosa cells and mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mitoq.com [mitoq.com]

- 18. mitoq.com [mitoq.com]

- 19. MitoQ improves mitochondrial dysfunction in heart failure induced by pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Cellular Uptake and Mitochondrial Accumulation of Mitoquinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the cellular uptake and subsequent mitochondrial accumulation of Mitoquinol (MitoQ), a mitochondria-targeted antioxidant. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows to support further research and development in this area.

Core Mechanism of Action

This compound's remarkable ability to concentrate within mitochondria is central to its therapeutic potential. This targeted delivery is achieved through its unique chemical structure, which consists of a ubiquinol (B23937) antioxidant moiety attached to a lipophilic triphenylphosphonium (TPP⁺) cation via a ten-carbon alkyl chain.

The primary driver of MitoQ's accumulation is the large mitochondrial membrane potential (ΔΨm), which is significantly more negative in the mitochondrial matrix (-150 to -180 mV) compared to the cytoplasm. This strong electrochemical gradient electrophoretically drives the positively charged TPP⁺ cation across the inner mitochondrial membrane, leading to a substantial concentration of MitoQ at its target site. It is estimated that MitoQ can accumulate within the mitochondria to levels several hundred to a thousand times higher than in the cytoplasm. Once inside, the ubiquinone moiety is reduced to its active antioxidant form, this compound, by complex II of the electron transport chain, allowing it to scavenge reactive oxygen species (ROS) at their primary site of production.

Quantitative Data on Pharmacokinetics and Mitochondrial Accumulation

The following tables summarize the available quantitative data on the pharmacokinetics and mitochondrial accumulation of this compound from preclinical and clinical studies. Please note that comprehensive human pharmacokinetic data are not extensively reported in publicly available literature.

Table 1: Pharmacokinetic Parameters of Oral Mitoquinone in Rats

| Parameter | Value | Species/Model | Dose | Source |

| Metabolites Identified | Hydroxylated MitoQ, Desmethyl MitoQ, this compound glucuronide, this compound sulfate | Wistar Rats | Single oral dose | LC-MS/MS[1] |

| Limit of Quantitation | 0.5 ng/mL | Rat Plasma | N/A | LC/MS/MS[2] |

| Linear Range | 0.5-250 ng/mL | Rat Plasma | N/A | LC/MS/MS[2] |

Table 2: Oral Dosing Regimens of Mitoquinone Mesylate in Human Clinical Trials

| Dose | Frequency | Duration | Study Population | Source |

| 20 mg | Daily | 6 weeks | Healthy older adults (60-79 years) | [1][3] |

| 20-80 mg | Daily | Up to 1 year | Not Specified | [4] |

| 160 mg | Acute, single dose | N/A | Not Specified | [4] |

Table 3: Mitochondrial Accumulation of Mitoquinone

| Cell/Tissue Type | Method | Accumulation Factor (Mitochondria vs. Whole Cell/Cytosol) |

| General Estimation | Nernst Equation | ~10-fold for every 61.5 mV of membrane potential |

| Various | Various | 100 to 1000-fold |

| Fetal Tissues (Sheep) | Not Specified | 100- to 500-fold[5] |

| Heart (Murine) | LC-MS/MS & Scintillation Counting | 50 to 120 nmol/g wet weight (significantly greater than cardioprotective levels after oral delivery)[6] |

Experimental Protocols

This section details the methodologies for key experiments used to study the cellular uptake, mitochondrial accumulation, and biological effects of this compound.

Quantification of this compound in Cells and Mitochondria by LC-MS/MS

This protocol is for the accurate quantification of this compound in biological samples.

1. Sample Preparation:

-

Cultured Cells:

-

After treatment with MitoQ, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells in a minimal volume of ice-cold PBS and pellet by centrifugation.

-

Resuspend the cell pellet in an extraction solvent (e.g., 100% acetonitrile (B52724) with 0.1% formic acid).

-

Spike the sample with a deuterated internal standard (e.g., d3-MitoQ) for accurate quantification.[7]

-

Homogenize the sample using sonication.

-

Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Carefully transfer the supernatant for LC-MS/MS analysis.

-

-

Tissue Samples:

-

Weigh the tissue sample and add a specific volume of ice-cold extraction solvent.

-

Homogenize the tissue on ice.

-

Proceed with the steps for cultured cells from spiking with the internal standard.

-

-

Mitochondrial Fractionation:

-

Isolate mitochondria from treated cells or tissues using a commercial mitochondrial isolation kit according to the manufacturer's instructions.

-

Determine the protein concentration of the mitochondrial fraction.

-

Proceed with the extraction protocol as for whole cells.

-

2. LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate this compound from other components using a suitable C18 reversed-phase column with a gradient elution of acetonitrile and water containing formic acid.[2]

-

Utilize electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM) for detection and quantification.[2]

-

Create a standard curve with known concentrations of this compound to quantify the amount in the samples.

Western Blot Analysis for Nrf2 Activation

This protocol is to assess the activation of the Nrf2 signaling pathway in response to this compound treatment.

1. Protein Lysate Preparation:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the Nrf2 signal to a loading control such as GAPDH or β-actin.

Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer

This protocol assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

1. Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

2. Assay Preparation:

-

One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the cells at 37°C in a non-CO₂ incubator.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

3. Seahorse XF Cell Mito Stress Test:

-

Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples mitochondrial respiration)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Calibrate the Seahorse XF Analyzer with the sensor cartridge.

-

Replace the calibrant plate with the cell culture plate and start the assay.

-

The instrument will measure the basal OCR and the OCR after the sequential injection of the inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action.

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitation and metabolism of mitoquinone, a mitochondria-targeted antioxidant, in rat by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MitoQ as an antenatal antioxidant treatment improves markers of lung maturation in healthy and hypoxic pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mitochondria-targeted anti-oxidant MitoQ decreases ischemia-reperfusion injury in a murine syngeneic heart transplant model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of the Triphenylphosphonium Cation in Mitoquinol Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria-targeted therapeutics represent a frontier in treating a spectrum of diseases underpinned by cellular oxidative stress. Mitoquinol (MitoQ), a conjugate of ubiquinone and a triphenylphosphonium (TPP⁺) cation, stands as a leading example of this strategy. The efficacy of MitoQ is fundamentally reliant on the TPP⁺ moiety, which acts as a molecular vector, concentrating the antioxidant payload within the mitochondrial matrix. This technical guide elucidates the critical role of the TPP⁺ cation, detailing the physicochemical principles of its mitochondrial accumulation, its impact on the antioxidant and pro-oxidant activities of this compound, and the established experimental protocols for evaluating its function and efficacy.

Introduction: The Imperative of Mitochondrial Targeting

Mitochondria, central to cellular bioenergetics, are also the primary source of endogenous reactive oxygen species (ROS).[1] Under pathological conditions, excessive ROS production leads to oxidative damage, mitochondrial dysfunction, and the progression of numerous diseases, including neurodegenerative, cardiovascular, and metabolic disorders.[2][3] Consequently, delivering antioxidants directly to this organelle is a highly sought-after therapeutic strategy.[2][3][4][5] this compound (MitoQ) was developed to meet this need by covalently linking the antioxidant ubiquinone to a lipophilic TPP⁺ cation, which facilitates its selective uptake and concentration within mitochondria.[6][7][8]

The Triphenylphosphonium Cation: The Mitochondrial GPS

The defining feature enabling MitoQ's efficacy is the TPP⁺ cation. This lipophilic, positively charged molecule exploits the unique electrochemical environment of the mitochondrion.

Mechanism of Mitochondrial Accumulation

The accumulation of TPP⁺-conjugated molecules is a direct consequence of the large mitochondrial membrane potential (ΔΨm), which is typically -150 to -180 mV in the matrix relative to the cytoplasm.[9] This substantial negative potential acts as an electrophoretic force, driving the positively charged TPP⁺ cation across the inner mitochondrial membrane.[3][9]

The process occurs in two main steps:

-

Plasma Membrane Translocation: The cell's plasma membrane potential (-30 to -60 mV) initially drives a 5- to 10-fold accumulation of the TPP⁺ conjugate into the cytosol.[9]

-

Mitochondrial Sequestration: The far larger mitochondrial membrane potential then drives the TPP⁺ conjugate from the cytosol into the mitochondrial matrix, achieving concentrations that can be 100- to 1000-fold higher than in the cytoplasm.[2][3][4][9]

This massive accumulation is the cornerstone of MitoQ's potency, allowing a therapeutic dose to be concentrated precisely at the site of ROS production.[10] The lipophilicity of the TPP⁺ cation and the length of the alkyl chain connecting it to the ubiquinone moiety are also critical factors; longer chains lead to faster mitochondrial uptake.[2]

This compound's Dual Role: Antioxidant and Pro-oxidant

Once concentrated in the mitochondrion, the ubiquinone moiety of MitoQ engages in redox cycling to exert its effects.

Antioxidant Activity

The reduced form, this compound, donates an electron to neutralize ROS, becoming the oxidized form, mitoquinone (B1252181). This quinone is then efficiently re-reduced back to the active antioxidant form by Complex II of the electron transport chain, allowing it to act catalytically.[10]

Context-Dependent Pro-oxidant Activity

It is crucial for researchers to recognize that under certain conditions, MitoQ can act as a pro-oxidant. The mitoquinone form can participate in redox cycling at Complex I, leading to the production of superoxide (B77818).[11] This pro-oxidant effect has been observed to induce apoptosis in some cell types and may contribute to its anti-cancer properties.[11][12] Therefore, interpreting results from MitoQ studies requires careful consideration of the specific cellular context and metabolic state.[11]

Quantitative Data on this compound Efficacy

The efficacy of MitoQ has been quantified across numerous studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Condition | Parameter | Value | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Proliferation | IC₅₀ | 0.38 µM | [12] |

| U87MG (Glioma) | Proliferation | IC₅₀ | ~0.26 µM | [12] |

| Human Aortic Endothelial Cells | Palmitate-induced Lipotoxicity | Cell Viability Protection | Effective at 5-10 µM | [13] |

| Various | Mitochondrial Respiration | Complex I Inhibition (IC₅₀) | 0.52 µM |[12] |

Table 2: In Vivo Dosage and Effects of this compound in Animal Models

| Animal Model | Disease/Condition | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Mice (db/db) | Diabetic Kidney Disease | 0.6 mg/kg/day (oral) | Improved renal function, decreased hyperfiltration. | [7] |

| Mice | Traumatic Brain Injury | 4 mg/kg (IP injection) | Reduced brain edema, improved neurological score. | [14] |

| Rats | DEN-induced Hepatocellular Carcinoma | 10 mg/kg/day (oral) | Attenuated oxidative damage. | [5] |

| Mice (C57BL/6) | Aging | 250 µM in drinking water | Reversed age-related aortic stiffening. |[15] |

Table 3: Human Clinical Trial Data for this compound

| Population | Condition | Dosage | Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| Healthy Older Adults (60-80 yrs) | Age-related Vascular Dysfunction | 20 mg/day | 6 weeks | Improved endothelial function, reduced oxLDL. | [8] |

| Healthy Middle-Aged Men (40-60 yrs) | Oxidative Stress | 20 mg/day | 6 weeks | 24% more effective than CoQ10 at reducing mitochondrial H₂O₂. | [1] |

| Patients with PAD | Peripheral Artery Disease | Acute 160 mg dose | Acute | Improved endothelial function and exercise tolerance. |[1][8] |

Key Experimental Protocols

Accurate assessment of MitoQ's efficacy relies on robust experimental methodologies. The following sections detail core protocols.

Protocol: Measurement of Mitochondrial Uptake using a TPP⁺-Selective Electrode

This method directly quantifies the accumulation of TPP⁺-containing compounds like MitoQ into isolated mitochondria by measuring their disappearance from the surrounding medium.[16][17]

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., MiR05)

-

TPP⁺-selective electrode and reference electrode

-

Respirometer chamber (e.g., Oroboros Oxygraph-2k)

-

This compound (or other TPP⁺ compound) stock solution

-

Respiratory substrates (e.g., malate, glutamate, succinate)

-

Uncoupler (e.g., FCCP or CCCP)

Procedure:

-

Setup and Calibration: Assemble the TPP⁺ electrode in the respirometer chamber containing respiration buffer at 37°C.[18] Calibrate the electrode by sequential additions of a known concentration of MitoQ (e.g., 0.5 µM aliquots) to establish a baseline logarithmic response.[18]

-

Add Substrates: Add respiratory substrates (e.g., 10 mM glutamate, 2 mM malate) to the chamber to support mitochondrial respiration.[18]

-

Add Mitochondria: Add a known quantity of isolated mitochondria (e.g., 0.4 mg/ml) to the chamber.[18]

-

Measure Uptake: Upon addition, energized mitochondria will take up the positively charged MitoQ, causing a decrease in its concentration in the buffer. This is recorded by the electrode as an increase in voltage.[18][19]

-

Induce Depolarization: At the end of the experiment, add an uncoupler like FCCP. This collapses the mitochondrial membrane potential, causing the release of accumulated MitoQ back into the buffer, which serves as a positive control.[18][19]

Protocol: Assessment of Mitochondrial Superoxide with MitoSOX Red

MitoSOX Red is a fluorogenic probe widely used for the selective detection of superoxide within the mitochondria of live cells.[20][21] It also contains a TPP⁺ moiety, which directs it to the mitochondria.[20][21]

Materials:

-

Live cells (adherent or suspension)

-

MitoSOX Red reagent

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare Stock Solution: Dissolve MitoSOX Red in DMSO to create a 5 mM stock solution.[20][22] Store at -20°C, protected from light.[21][22]

-

Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed HBSS to a final working concentration. This must be optimized for each cell type but is typically between 1-5 µM.[21][23] Concentrations above 5 µM can cause cytotoxic effects.[22]

-

Cell Staining:

-

For adherent cells , remove culture media, wash with warm buffer, and incubate cells with the MitoSOX working solution for 10-30 minutes at 37°C, protected from light.[21][22]

-

For suspension cells , pellet the cells (e.g., 1 x 10⁶ cells), resuspend in 1 mL of the working solution, and incubate for 30 minutes at room temperature, protected from light.[20]

-

-

Wash: Gently wash the cells three times with warm buffer to remove excess probe.[20][21][23]

-

Analysis:

Conclusion and Future Directions

The triphenylphosphonium cation is the indispensable component that confers mitochondrial targeting and enables the therapeutic efficacy of this compound. Its ability to leverage the mitochondrial membrane potential allows for the dramatic concentration of its antioxidant cargo at a primary site of cellular oxidative stress. While the antioxidant mechanism is well-established, a nuanced understanding of its potential pro-oxidant activities is critical for accurate data interpretation and therapeutic development. The methodologies outlined here provide a robust framework for investigating TPP⁺-mediated compounds. Future research will likely focus on refining the TPP⁺ platform to develop next-generation mitocans with enhanced targeting specificity and tailored therapeutic actions for a range of oxidative stress-related pathologies.[24]

References

- 1. mitoq.com [mitoq.com]

- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound mesylate (MITOQ) attenuates diethyl nitrosamine-induced hepatocellular carcinoma through modulation of mitochondrial antioxidant defense systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sg.mitoq.com [sg.mitoq.com]

- 7. MitoQ - An antioxidant to attenuate aortic aging / Mitochondria Treatment [natap.org]

- 8. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial redox cycling of mitoquinone leads to superoxide production and cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode [pubmed.ncbi.nlm.nih.gov]

- 18. drexel.edu [drexel.edu]

- 19. researchgate.net [researchgate.net]

- 20. 2.5. MitoSOX Assay [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Dual-Edged Sword: Mitoquinol's Impact on Mitochondrial Electron Transport Chain Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitoquinol (B50710) (MitoQ) is a synthetically modified antioxidant designed to accumulate within mitochondria, the primary site of cellular energy production and reactive oxygen species (ROS) generation. By coupling the antioxidant moiety of Coenzyme Q10 (ubiquinol) to a lipophilic triphenylphosphonium (TPP⁺) cation, MitoQ leverages the mitochondrial membrane potential to achieve concentrations several hundred-fold higher than in the cytosol. While its primary role is to mitigate oxidative damage by scavenging ROS, its interaction with the electron transport chain (ETC) is multifaceted and highly context-dependent. This guide provides a comprehensive technical overview of this compound's mechanism of action, its complex and sometimes paradoxical effects on ETC activity, and detailed protocols for its experimental evaluation. It is designed to serve as a critical resource for professionals investigating mitochondrial function and developing therapeutics targeting mitochondrial dysfunction.

Core Mechanism: Mitochondrial Accumulation and Redox Cycling

This compound's defining feature is its targeted delivery. The strong negative potential across the inner mitochondrial membrane (-150 to -180 mV) drives the accumulation of the positively charged TPP⁺ cation, and by extension, the entire MitoQ molecule, into the mitochondrial matrix.

Once localized to the matrix-facing surface of the inner mitochondrial membrane, MitoQ exerts its antioxidant effect through a redox cycling mechanism. The active, reduced form, This compound , can neutralize ROS, becoming oxidized in the process to mitoquinone (B1252181) . This oxidized form is then efficiently recycled back to the active this compound by Complex II (succinate dehydrogenase) of the electron transport chain, allowing a single molecule to detoxify multiple ROS molecules.[1][2] This recycling is a key feature that enhances its antioxidant potency compared to untargeted antioxidants.

Quantitative Effects on Electron Transport Chain Activity

This compound's effect on the ETC is not merely as a substrate for Complex II. It can directly influence the activity of other complexes, particularly Complex I, and alter overall respiratory function. These effects are highly dependent on concentration and the metabolic state of the mitochondria.

Direct Inhibition and Modulation of ETC Complexes

While recycled by Complex II, MitoQ does not significantly inhibit its activity or the activity of Complexes III and IV at typical therapeutic concentrations.[3][4] However, it exhibits a potent inhibitory effect on Complex I-dependent respiration.[5] This inhibition appears to be a primary mechanism of action in certain contexts, such as in cancer cells, where it can suppress proliferation by limiting mitochondrial energy production.[5]

Studies have also shown that under conditions of cellular stress (e.g., cold storage), MitoQ can prevent the inactivation of both Complex I and Complex II, highlighting a protective role.[3]

| Parameter | Complex I | Complex II | Complex III | Complex IV |

| Direct Activity | Potent Inhibition | Recycles MitoQ; Prevents inactivation under stress | No significant inhibition reported at typical concentrations | No significant inhibition reported at typical concentrations |

| IC₅₀ | 0.52 µM (for Complex I-dependent Oxygen Consumption)[5] | Not applicable / Not reported | Not reported | Not reported |

The Pro-oxidant Paradox at Complex I

Paradoxically for an antioxidant, MitoQ can dramatically increase superoxide (B77818) production under specific conditions. This pro-oxidant effect occurs when mitochondria are respiring on Complex I-linked substrates like glutamate, malate, or pyruvate.[6][7] It is believed that MitoQ intercepts electrons from Complex I at one or more sites, participating in a futile redox cycle that reduces molecular oxygen to superoxide (O₂•⁻).[6] This effect is not observed with Complex II-linked substrates like succinate (B1194679); in fact, MitoQ can decrease ROS production under these conditions by preventing reverse electron transport through Complex I.[7]

This dual functionality underscores the complexity of MitoQ's interaction with the ETC. In healthy mitochondria with efficient electron flow, its antioxidant properties may dominate. However, in contexts of high Complex I flux or potential dysfunction, it may exacerbate oxidative stress.

Effects on Mitochondrial Respiration and Membrane Potential

This compound's influence on specific complexes translates to global changes in mitochondrial respiration. At concentrations that do not inhibit Complex I, MitoQ can slightly increase state 4 (non-phosphorylating) respiration with Complex I substrates, suggesting it may cause a mild proton leak or uncoupling effect.[7][8] However, at higher concentrations (e.g., >10 µM), it becomes inhibitory to both coupled (phosphorylating) and uncoupled respiration.[8]

The effect on mitochondrial membrane potential (ΔΨm) is also dose-dependent. At low concentrations in stressed cells, MitoQ can help restore ΔΨm by reducing oxidative damage.[9] Conversely, at higher concentrations (e.g., >10 µM in isolated mitochondria), it can induce depolarization and mitochondrial swelling, an effect potentially related to the physical insertion of its alkyl chain into the inner membrane, increasing its permeability.[8][9][10]

| Parameter | Effect of this compound | Concentration Dependence |

| State 4 Respiration (Complex I Substrates) | Slight increase (mild uncoupling) | Noticeable at ~10 µM[8] |

| State 3 Respiration (Phosphorylating) | Inhibition | Inhibitory at 25-50 µM[8] |

| Maximal Respiration (Uncoupled) | Inhibition | Inhibitory at 25-50 µM[8] |

| Mitochondrial Membrane Potential (ΔΨm) | Can restore in stressed cells; Can cause depolarization in healthy mitochondria | Restorative at lower concentrations; Depolarizing at >10 µM[8][9] |

Detailed Experimental Protocols

Evaluating the impact of this compound requires a suite of specialized assays. The following sections provide detailed methodologies for key experiments.

Measurement of ETC Complex Activity (Spectrophotometric)

These assays measure the activity of individual complexes in isolated mitochondria or cell/tissue homogenates by monitoring the change in absorbance of specific electron donors or acceptors.

Protocol: Complex I (NADH:Ubiquinone Oxidoreductase) Activity [11][12][13]

-

Principle: Measures the rotenone-sensitive rate of NADH oxidation. The assay follows the decrease in absorbance at 340 nm or the reduction of a secondary colorimetric dye at ~600 nm.

-

Reagents:

-

Assay Buffer: e.g., 25 mM Potassium Phosphate (pH 7.2), 5 mM MgCl₂, 2.5 mg/mL BSA, 2 mM KCN.

-

Substrate: 0.13 mM NADH.

-

Electron Acceptor: 65 µM Ubiquinone-1 or Decylubiquinone.

-

Inhibitor: 2 µg/mL Rotenone.

-

-

Procedure: a. Prepare two reaction mixes: one with and one without Rotenone. b. Add assay buffer, electron acceptor, and inhibitor (if applicable) to a microplate well. c. Add isolated mitochondria (1-5 µg protein) and the test compound (MitoQ). d. Initiate the reaction by adding NADH. e. Immediately measure the decrease in absorbance at 340 nm kinetically for 3-5 minutes. f. Calculation: Complex I activity = (Rate without Rotenone) - (Rate with Rotenone).

Protocol: Complex II (Succinate Dehydrogenase) Activity [14][15][16]

-

Principle: Measures the rate of succinate oxidation coupled to the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

-

Reagents:

-

Assay Buffer: e.g., 25 mM Potassium Phosphate (pH 7.2), 20 mM Succinate, 2 µg/mL Rotenone, 2 µg/mL Antimycin A.

-

Electron Acceptor: 50 µM DCPIP.

-

Activator: 0.2 mM ATP.

-

-

Procedure: a. Add assay buffer and isolated mitochondria to a microplate well. b. Add the test compound (MitoQ). c. Initiate the reaction by adding DCPIP. d. Immediately measure the decrease in absorbance at 600 nm kinetically for 5-10 minutes. e. Calculation: Activity is proportional to the rate of absorbance change, corrected for protein concentration.

Protocol: Complex III (Ubiquinol:Cytochrome c Reductase) Activity [17][18]

-

Principle: Measures the antimycin A-sensitive rate of cytochrome c reduction using a ubiquinol (B23937) analogue (decylubiquinol) as the substrate.

-

Reagents:

-

Assay Buffer: e.g., 25 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 0.025% Tween-20.

-

Substrate: 100 µM Decylubiquinol (reduced form).

-

Electron Acceptor: 75 µM Cytochrome C (oxidized form).

-

Inhibitor: 10 µg/mL Antimycin A.

-

-

Procedure: a. Prepare two reaction mixes: one with and one without Antimycin A. b. Add assay buffer, cytochrome c, and inhibitor (if applicable) to a microplate well. c. Add isolated mitochondria and the test compound (MitoQ). d. Initiate the reaction by adding reduced decylubiquinol. e. Immediately measure the increase in absorbance at 550 nm kinetically. f. Calculation: Complex III activity = (Rate without Antimycin A) - (Rate with Antimycin A).

Protocol: Complex IV (Cytochrome c Oxidase) Activity [19][20][21]

-

Principle: Measures the rate of oxidation of reduced cytochrome c.

-

Reagents:

-

Assay Buffer: e.g., 50 mM Potassium Phosphate (pH 7.0).

-

Substrate: 40-80 µM Cytochrome C (reduced form).

-

-

Procedure: a. Add assay buffer and isolated mitochondria (solubilized with a detergent like lauryl maltoside) to a cuvette or microplate well. b. Add the test compound (MitoQ). c. Initiate the reaction by adding reduced cytochrome c. d. Immediately measure the decrease in absorbance at 550 nm kinetically. e. Calculation: Activity is proportional to the rate of absorbance change, corrected for protein concentration.

Measurement of Mitochondrial Superoxide Production

Protocol: Using MitoSOX™ Red Fluorescent Probe [22][23][24]

-

Principle: MitoSOX Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. It is oxidized by superoxide to a product that binds nucleic acids and fluoresces red. The increase in fluorescence intensity is proportional to mitochondrial superoxide production.

-

Reagents:

-

Cultured cells.

-

MitoSOX Red stock solution (e.g., 5 mM in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound (MitoQ) for treatment.

-

Positive Control (optional): Antimycin A (Complex III inhibitor) or MitoPQ (a targeted pro-oxidant).

-

-

Procedure (for Fluorescence Microscopy or Plate Reader): a. Seed cells in a suitable format (e.g., glass-bottom dish or black-walled 96-well plate) and allow them to adhere. b. Treat cells with desired concentrations of MitoQ for the specified duration (e.g., 30 minutes to 4 hours) in culture medium. c. Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in pre-warmed HBSS or serum-free medium. Protect from light. d. Wash the cells twice with warm buffer. e. Add the MitoSOX working solution and incubate for 10-30 minutes at 37°C, protected from light. f. Wash the cells three times with warm buffer. g. Immediately image using a fluorescence microscope (Ex/Em ~510/580 nm) or measure fluorescence intensity using a plate reader.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Protocol: Using TMRM or JC-1 Fluorescent Dyes [9][25][26][27]

-

Principle: Cationic, lipophilic dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 accumulate in active mitochondria driven by the negative membrane potential. A decrease in potential leads to a decrease in fluorescence (TMRM) or a shift from red to green fluorescence (JC-1).

-

Reagents:

-

Cultured cells.

-

TMRM stock solution (e.g., 1 mM in DMSO) or JC-1 stock solution.

-

Complete cell culture medium or appropriate assay buffer.

-

This compound (MitoQ) for treatment.

-

Positive Control (for depolarization): FCCP (a protonophore uncoupler).

-

-

Procedure (Using TMRM and a Plate Reader): [9] a. Seed cells in a black, clear-bottom 96-well plate. b. Treat cells with various concentrations of MitoQ for the desired duration. Include untreated controls and positive controls. c. For positive control wells, add FCCP (e.g., 10-20 µM) for 10-30 minutes before dye loading. d. Prepare a working solution of TMRM (e.g., 200-500 nM) in pre-warmed complete medium. e. Remove the treatment medium and add the TMRM staining solution. f. Incubate for 15-30 minutes at 37°C, protected from light. g. Wash cells 2-3 times with pre-warmed assay buffer. h. Add 100 µL of assay buffer to each well and read fluorescence (Ex/Em ~549/575 nm). A decrease in fluorescence intensity indicates depolarization.

Conclusion and Future Directions

This compound's interaction with the electron transport chain is far more complex than that of a simple antioxidant. While it effectively scavenges ROS and is regenerated by Complex II, its potent, concentration-dependent inhibition of Complex I and its capacity to act as a pro-oxidant under specific substrate conditions are critical considerations for its therapeutic and experimental use. The data clearly indicate that the biological effect of MitoQ is not solely due to its antioxidant moiety but is a result of its intricate and dynamic relationship with the machinery of mitochondrial respiration.

For researchers, scientists, and drug developers, this duality necessitates careful experimental design. It is crucial to assess MitoQ's effects across a range of concentrations, in different cell types, and under varied metabolic conditions to fully characterize its mechanism of action. Understanding whether MitoQ is acting as a protective antioxidant, a targeted respiratory chain inhibitor, or a pro-oxidant is paramount to interpreting experimental outcomes and predicting its therapeutic potential and safety profile. Future research should focus on elucidating the precise molecular sites of electron interception at Complex I and further exploring how cellular redox status and substrate availability dictate the switch between its pro- and antioxidant functions.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound mesylate (MITOQ) attenuates diethyl nitrosamine-induced hepatocellular carcinoma through modulation of mitochondrial antioxidant defense systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial targeting of vitamin E succinate enhances its pro-apoptotic and anti-cancer activity via mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial redox cycling of mitoquinone leads to superoxide production and cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Targeted Coenzyme Q, Superoxide, and Fuel Selectivity in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The targeted anti‐oxidant MitoQ causes mitochondrial swelling and depolarization in kidney tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Mitochondrial Complex II Activity Assay Kit - Elabscience® [elabscience.com]

- 17. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An improved spectrophotometric method for a more specific and accurate assay of mitochondrial complex III activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of enzymatic activity of mitochondrial Complex IV (cytochrome c oxidase) [bio-protocol.org]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. file.elabscience.com [file.elabscience.com]

- 22. benchchem.com [benchchem.com]

- 23. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Therapeutic Potential of Mitoquinol: An In-depth Technical Guide to Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoquinol (MitoQ), a mitochondria-targeted derivative of coenzyme Q10, has emerged as a promising therapeutic agent in a variety of preclinical and early clinical studies. Its unique ability to accumulate within the mitochondria allows it to directly combat mitochondrial reactive oxygen species (ROS), a key driver of cellular damage in a host of pathologies. This technical guide provides a comprehensive overview of the foundational research into this compound's therapeutic potential, with a focus on quantitative data, detailed experimental methodologies, and the core signaling pathways involved.

Mechanism of Action

This compound's therapeutic efficacy stems from its targeted action at the primary site of cellular ROS production. Comprising a ubiquinol (B23937) moiety attached to a lipophilic triphenylphosphonium (TPP) cation, MitoQ readily crosses cellular membranes and is drawn into the mitochondrial matrix by the significant negative membrane potential. Once inside, the ubiquinol portion acts as a potent antioxidant, neutralizing excess ROS and mitigating oxidative damage. This targeted approach is believed to be significantly more effective than that of non-targeted antioxidants.[1][2][3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from early-phase studies of this compound across various therapeutic areas.

Table 1: In Vitro and Preclinical Efficacy of this compound

| Model System | Condition | Key Finding(s) | This compound Concentration/Dose | Reference |

| Murine Pancreatic Acinar Cells | H₂O₂-induced ROS | Significantly reduced ROS production | 1 µM | [4] |

| Human THP-1 Macrophage-like Cells | H₂O₂ and ATP-induced inflammation | Dose-dependently reduced release of IL-1β and IL-18 | 50-150 nM | [5] |

| Wistar Rats | Diethylnitrosamine-induced Hepatocellular Carcinoma | Pre-treatment significantly decreased total protein (50.51%) and phospholipid levels (45.61%) | 10 mg/kg/day (oral) | [2] |

| C57BL/6J Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | Ameliorated colitis by suppressing the NLRP3 inflammasome | 500 µM in drinking water | [3] |

| 3xTg-AD Mouse Model | Alzheimer's Disease | Prevented cognitive decline and Aβ accumulation | 100 µM in drinking water | [6] |

Table 2: Human Clinical Trial Data for this compound

| Study Population | Condition | Key Finding(s) | This compound Dose | Reference |

| Healthy Older Adults (60-79 years) | Age-related Vascular Dysfunction | Improved arterial dilation by 42% | 20 mg/day | [7] |

| Healthy Middle-aged Men (40-60 years) | Oxidative Stress | 24% more effective than CoQ10 at reducing mitochondrial H₂O₂; Increased catalase by 36% | 20 mg/day | [7] |

| Middle-aged Trained Male Cyclists | Exercise Performance | Improved 8km time trial by 10.8 seconds; Increased power by 10 watts | 20 mg/day | [7] |

| Young Healthy Men (20-30 years) | Exercise-induced DNA Damage | Significantly reduced nuclear and mitochondrial DNA damage | 20 mg/day | [7] |

| Patients with Septic Shock | Oxidative Stress & Clinical Outcomes | Significantly improved oxidative biomarkers (GPx, CAT, SOD) | 20 mg twice daily | [8] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects through the modulation of several critical signaling pathways involved in oxidative stress and inflammation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound mesylate (MITOQ) attenuates diethyl nitrosamine-induced hepatocellular carcinoma through modulation of mitochondrial antioxidant defense systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the Mitochondria-Targeted Antioxidant Mitoquinone in Murine Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria-targeted antioxidant MitoQ ameliorates experimental mouse colitis by suppressing NLRP3 inflammasome-mediated inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mitochondria-Targeted Antioxidant MitoQ Prevents Loss of Spatial Memory Retention and Early Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mitoq.com [mitoq.com]

- 8. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Mitoquinol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of Mitoquinol (MitoQ), a mitochondria-targeted antioxidant. It details the core mechanisms of action, relevant signaling pathways, and comprehensive experimental protocols for assessing its efficacy. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to this compound (MitoQ)

This compound is a synthetic derivative of Coenzyme Q10 (CoQ10), engineered to specifically accumulate within mitochondria.[1] This targeted delivery is achieved by attaching a lipophilic triphenylphosphonium (TPP) cation to the ubiquinone moiety. The large negative membrane potential across the inner mitochondrial membrane drives the accumulation of the positively charged MitoQ several hundred-fold within the mitochondrial matrix. Once inside, MitoQ is reduced to its active form, this compound, which is a potent antioxidant. Its primary mechanism of action is to neutralize mitochondrial reactive oxygen species (ROS) at their source, thereby protecting the mitochondria and the cell from oxidative damage.[1][2]

Quantitative Analysis of In Vitro Antioxidant Efficacy

The antioxidant capacity of this compound has been evaluated through various in vitro assays. These studies provide quantitative data on its ability to scavenge free radicals, reduce cellular and mitochondrial ROS, and enhance the activity of endogenous antioxidant enzymes.

Radical Scavenging Activity

While direct radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for evaluating the antioxidant potential of many compounds, specific IC50 values for this compound in these cell-free assays are not widely reported in the available scientific literature. This is likely because the primary mechanism of MitoQ's antioxidant action is targeted within the mitochondrial matrix, and its efficacy is more relevantly assessed in cellular and mitochondrial systems rather than in simple chemical assays.

Reduction of Reactive Oxygen Species (ROS)

This compound has been shown to be highly effective at reducing both cellular and mitochondrial ROS levels in various in vitro models of oxidative stress.

| Cell Line | Stressor | MitoQ Concentration | Outcome | Reference |

| Human Granulosa Lutein (HGL5) cells | Exogenous ROS | Not specified | Significantly decreased intracellular and mitochondrial ROS levels. | |

| Bovine Oocytes | In Vitro Maturation | 1 and 5 µmol/L | Significantly decreased ROS levels compared to control.[3][4] | |

| Murine Pancreatic Acinar Cells | 1 mM H₂O₂ | 1 µM | Significantly reduced H₂O₂-induced intracellular ROS production.[2] | |

| Human Renal Proximal Tubular Epithelial (HK-2) cells | Hypoxia/Reoxygenation | 0.5 µM | Significantly reduced intracellular ROS levels.[1] |

Modulation of Endogenous Antioxidant Enzymes

This compound can also bolster the cell's own antioxidant defense systems by upregulating the expression and activity of key antioxidant enzymes.

| Cell Line/System | MitoQ Concentration | Enzyme | Effect | Reference |

| Bovine Oocytes | 5 µmol/L | Superoxide Dismutase (SOD) | Significantly increased mRNA expression.[3] | |

| Bovine Oocytes | 5 µmol/L | Catalase (CAT) | Significantly increased mRNA expression.[3] | |

| Human Renal Proximal Tubular Epithelial (HK-2) cells | Not specified | SOD1 and SOD2 | Upregulated protein expression after hypoxia/reoxygenation.[1] |

Signaling Pathways Modulated by this compound

This compound's antioxidant effects are, in part, mediated through the modulation of key cellular signaling pathways, most notably the Nrf2-ARE pathway.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This compound has been shown to activate this protective pathway.

References

- 1. Mitochondria-Targeted Antioxidant Mitoquinone Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the Mitochondria-Targeted Antioxidant Mitoquinone in Murine Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondria-Targeted Antioxidant MitoQ Improves In Vitro Maturation and Subsequent Embryonic Development from Culled Cows - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Mitoquinol on Cellular Bioenergetics and ATP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitoquinol (MitoQ), a mitochondria-targeted antioxidant, has garnered significant attention for its potential to modulate cellular bioenergetics and combat oxidative stress-related pathologies. Comprising a ubiquinol (B23937) moiety attached to a lipophilic triphenylphosphonium (TPP) cation, MitoQ selectively accumulates within mitochondria, the primary site of cellular energy production and reactive oxygen species (ROS) generation.[1][2] This guide provides an in-depth technical overview of MitoQ's core impact on cellular bioenergetics, with a focus on its effects on ATP production, mitochondrial respiration, and related signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Mechanism of Action

MitoQ's primary mechanism revolves around its targeted antioxidant activity within the mitochondria. The positively charged TPP cation facilitates its accumulation several-hundred-fold within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[1] Once inside, the ubiquinol moiety of MitoQ scavenges excess ROS, particularly superoxide, at their source, thereby protecting mitochondrial components from oxidative damage.[2] A key feature of MitoQ is its regeneration; after neutralizing a free radical, the oxidized form (mitoquinone) is recycled back to its active ubiquinol form by the electron transport chain (ETC), specifically at Complex II, allowing it to act as a potent, regenerating antioxidant.[2][3]

However, the effects of MitoQ on cellular bioenergetics are complex and can be dose- and context-dependent. While its primary role is antioxidant, it can also influence the electron transport chain and mitochondrial coupling.[4][5]

Quantitative Impact on Cellular Bioenergetics

The following tables summarize the quantitative effects of this compound on key bioenergetic parameters as reported in various studies.

Table 1: Effects of this compound on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

| Parameter | Cell/Tissue Type | MitoQ Concentration | Observed Effect | Reference |

| Basal Respiration | Bovine Aortic Endothelial Cells | 189 ± 13 nM (IC50 for OCR-ATP) | No significant effect or mildly increased | [4][6] |

| Human Pancreatic Cancer Cells | 100–500 nM | Reduced | [7] | |

| Kidney Proximal Tubule Cells | 500 nmol/L | No acute decrease | [8] | |

| ATP-linked OCR | Bovine Aortic Endothelial Cells | 189 ± 13 nM (IC50) | Reduced | [4][6] |

| Diabetic Mice Mitochondria | Not specified | Decreased | [5] | |

| Maximal Respiration (FCCP-uncoupled) | Bovine Aortic Endothelial Cells | 200 nM (30 min) | Mildly reduced | [6] |

| Human Pancreatic Cancer Cells | 100–500 nM | Reduced | [7] | |

| Diabetic Mice Mitochondria | Not specified | Increased | [5] |

Table 2: Effects of this compound on ATP Production

| Cell/Tissue Type | Condition | MitoQ Concentration | Observed Effect | Reference |

| Human Granulosa Cells | ROS-induced stress | Not specified | Enhanced cellular ATP production | [9][10] |

| Human Renal Tubular Epithelial Cells (HK-2) | Hypoxia/Reoxygenation | Not specified | Promoted ATP production | [11] |

| Human Pancreatic Cancer Cells (MCF7) | - | 500 nM | Decreased mitochondrial ATP production | [12] |

| Diabetic Mice Mitochondria | Diabetes | Not specified | Decreased | [5] |

| Benign Prostatic Hyperplasia Model (RWPE-1 cells) | Dihydrotestosterone (DHT) stimulation | 25, 50, 100 µM | Significantly reduced ATP levels | [13] |

Table 3: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell/Tissue Type | Condition | MitoQ Concentration | Observed Effect | Reference |

| Human Granulosa Cells | ROS-induced stress | Not specified | Maintained ΔΨm | [9] |

| Heart Failure Model (Rats) | Pressure overload-induced heart failure | 100 µM in drinking water | Restored ΔΨm in intermyofibrillar mitochondria | [14] |

| Human Renal Tubular Epithelial Cells (HK-2) | Hypoxia/Reoxygenation | Not specified | Restored ΔΨm | [11] |

| Kidney Proximal Tubule Cells | - | 500 nmol/L | Rapid depolarization and swelling | [8] |

| Human Pancreatic Cancer Cells | - | 100–500 nM | Decreased | [7] |

| Isolated Pancreatic Acinar Cells | - | 10 µM | Partial depolarization | [15] |

Signaling Pathways and Logical Relationships

This compound's influence extends beyond direct ROS scavenging to modulate key cellular signaling pathways involved in oxidative stress response and mitochondrial homeostasis.

Caption: this compound's mechanism of action and downstream signaling effects.

The diagram illustrates how MitoQ accumulates in the mitochondria to scavenge ROS. This reduction in oxidative stress can lead to the activation of the Nrf2 antioxidant response pathway and inhibition of the NLRP3 inflammasome, ultimately promoting cell survival.[9][16][17] MitoQ's interaction with the ETC can also modulate ATP production and mitochondrial membrane potential, with outcomes dependent on cellular context and MitoQ concentration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure OCR.

Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).

Protocol:

-

Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of MitoQ for the specified duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the cells in a CO2-free incubator at 37°C.

-

Instrument Setup: Calibrate the extracellular flux analyzer and load the cartridge with the compounds for injection (Oligomycin, FCCP, Rotenone/Antimycin A).

-

Measurement:

-

Basal Respiration: Measure the baseline OCR.

-

ATP-linked Respiration: Inject oligomycin (e.g., 1.0-2.5 µM) to inhibit ATP synthase. The resulting decrease in OCR represents the respiration linked to ATP production. The remaining OCR is attributed to proton leak.

-

Maximal Respiration: Inject FCCP (e.g., 0.5-1.0 µM), an uncoupling agent that collapses the proton gradient, to drive the ETC at its maximum rate. This reveals the maximal respiratory capacity.

-